3,3'-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole)
Description
3,3'-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole) is a bis-indolylalkane (BIA) derivative featuring two 5-methoxyindole moieties linked via a methylene bridge to a 4-benzyloxyphenyl group. The benzyloxy and methoxy substituents contribute to its lipophilicity and electronic profile, which may influence its pharmacokinetic behavior and receptor-binding interactions.
Properties
CAS No. |
918476-31-0 |
|---|---|
Molecular Formula |
C32H28N2O3 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
5-methoxy-3-[(5-methoxy-1H-indol-3-yl)-(4-phenylmethoxyphenyl)methyl]-1H-indole |
InChI |
InChI=1S/C32H28N2O3/c1-35-24-12-14-30-26(16-24)28(18-33-30)32(29-19-34-31-15-13-25(36-2)17-27(29)31)22-8-10-23(11-9-22)37-20-21-6-4-3-5-7-21/h3-19,32-34H,20H2,1-2H3 |
InChI Key |
HDFNWRJRGORESN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CNC6=C5C=C(C=C6)OC |
Origin of Product |
United States |
Preparation Methods
Electrophilic Substitution Reaction
One prevalent method for synthesizing bis(indolyl)methanes is through the electrophilic substitution reaction of indoles with benzaldehyde derivatives. The following outlines the general procedure:
- Reagents : Indole, benzaldehyde (or derivatives), and a catalyst (e.g., hydrochloric acid or silica-supported acids).
- Conditions : The reaction typically occurs under solvent-free conditions at room temperature.
- Procedure :
- Mix indole and benzaldehyde in the presence of a catalyst.
- Grind the mixture using a mortar and pestle to promote interaction.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction and extract the product using organic solvents.
The yield of this method can vary significantly based on the specific catalyst and reaction conditions employed. For instance, yields can reach up to 94% using silica gel with hydrochloric acid as a catalyst.
Bischler–Möhlau Indole Synthesis
Another effective approach is the Bischler–Möhlau synthesis, which involves:
- Reagents : Indoles, phenolic compounds (like benzyloxyaniline), and halogenating agents.
- Conditions : Acidic conditions are often required for bromination or chlorination before coupling.
- Procedure :
- Prepare indole derivatives through initial halogenation.
- React these derivatives with phenolic compounds under acidic conditions to form bis(indolyl)methanes.
This method has shown success in producing various substituted indoles with good yields, typically ranging from 60% to over 90% depending on the substituents used.
FeCl3/SiO2 Catalyzed Reactions
Using iron(III) chloride supported on silica gel is another efficient method for synthesizing bis(indolyl)methanes:
- Reagents : Indoles, aldehydes, and FeCl3/SiO2 as a catalyst.
- Conditions : The reactions are generally performed under mild conditions.
- Procedure :
- Mix indoles with aldehydes in the presence of the catalyst.
- Stir the mixture at room temperature until completion.
This method has demonstrated yields up to 90%, showcasing its effectiveness in producing the desired product with minimal side reactions.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of different preparation methods for synthesizing 3,3'-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole) :
Chemical Reactions Analysis
Types of Reactions
3,3’-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole) can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated indoles and other substituted derivatives.
Scientific Research Applications
3,3’-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole) has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole) involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Bis-Indolylalkane Family
- The absence of the benzyloxy substituent reduces molecular weight (MW: ~402 g/mol vs.
- 3-Methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-1H-indole (CAS 198479-63-9):
This compound shares the benzyloxy substitution pattern but includes a methyl group at the indole 3-position. The additional methyl group enhances steric bulk, which may affect binding to biological targets compared to the unsubstituted methylene bridge in the target compound .
Table 1: Key Structural Differences
| Compound | Substituents on Phenyl Ring | Indole Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target compound | 4-Benzyloxy | 5-Methoxy (both indoles) | ~538 |
| 5-Methoxy-3-[(5-methoxyindol-3-yl)(Ph)methyl]-1H-indole | Phenyl (no benzyloxy) | 5-Methoxy (both indoles) | ~402 |
| 3-Methyl-5-(benzyloxy)-2-[4-(benzyloxy)phenyl]-1H-indole | 4-Benzyloxy | 3-Methyl, 5-benzyloxy | ~471 |
Substituent Effects on Bioactivity
- Such derivatives have shown antimicrobial activity against S. aureus (MIC values: 1–4 µg/mL), suggesting that electronic modulation significantly impacts biological efficacy .
- 6-(Benzyloxy)-5-methoxy-1H-indole (CAS 885522-46-3): This mono-indole derivative lacks the bis-indole scaffold but retains the benzyloxy and methoxy groups. Its simpler structure may reduce cytotoxicity but also limit multitarget engagement compared to the target compound .
Biological Activity
The compound 3,3'-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole) is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C23H22N2O4
- Molecular Weight : 402.43 g/mol
This compound features two methoxy-substituted indole units linked through a benzyloxyphenyl group, which may contribute to its biological activity.
1. Anticancer Activity
Research indicates that derivatives of indole often show significant anticancer properties. Studies have demonstrated that compounds similar to 3,3'-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole) exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study evaluating the cytotoxicity of indole derivatives found that compounds with similar structural motifs inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM, suggesting potential therapeutic applications in oncology .
2. Antidepressant Activity
Indoles are also known for their antidepressant effects. The compound's structure suggests it may interact with serotonin receptors, which are critical in mood regulation.
- Research Findings : In a series of experiments, indole derivatives showed significant binding affinity to serotonin receptors, leading to increased serotonin levels in the brain. This mechanism is similar to that observed in established antidepressants .
3. Antimicrobial Activity
There is emerging evidence that compounds containing indole structures possess antimicrobial properties.
- Study Results : A recent investigation reported that certain benzyloxy-substituted indoles displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 50-100 µg/mL .
The biological activities of 3,3'-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole) can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The interaction with serotonin receptors may enhance mood and reduce depressive symptoms.
- Membrane Disruption : Antimicrobial effects may arise from disruption of bacterial cell membranes.
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 3,3'-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole), and what are their critical reaction parameters?
The compound is synthesized via acid-catalyzed condensation of 5-methoxyindole derivatives with a benzyloxy-substituted aldehyde. Key steps include:
- Reagent selection : Use of trifluoroboron etherate (BF₃·Et₂O) as a Lewis acid catalyst to facilitate the formation of the methylene bridge .
- Temperature control : Reactions are typically conducted under reflux (e.g., 80–100°C) to ensure completion within 3–5 hours .
- Purification : Column chromatography with silica gel and elution using ethyl acetate/hexane mixtures (1:3 ratio) yields >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
Structural confirmation relies on:
- X-ray crystallography : Single-crystal analysis reveals the bis-indole framework and confirms the spatial arrangement of the benzyloxy and methoxy groups .
- NMR spectroscopy : ¹H NMR shows characteristic peaks for the methylene bridge (δ 5.2–5.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 541.2) .
Q. What are the standard protocols for assessing the compound’s purity and stability during storage?
- HPLC analysis : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to monitor purity (>98% by area normalization) .
- Stability : Store at 0–6°C under inert gas (N₂ or Ar) to prevent oxidation of the benzyloxy group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the methylene-bridged product while minimizing side reactions?
- Solvent screening : Polar aprotic solvents (e.g., DCM or THF) enhance electrophilic substitution at the indole C3 position .
- Catalyst loading : Reducing BF₃·Et₂O from 1.5 equiv. to 0.5 equiv. decreases dimerization byproducts without compromising yield .
- Kinetic monitoring : Real-time FTIR or LC-MS tracks intermediate formation to adjust reaction time dynamically .
Q. What methodologies are recommended to resolve contradictions in reported bioactivity data (e.g., estrogen-dependent vs. independent cell line responses)?
- Dose-response profiling : Use a logarithmic concentration range (1 nM–100 µM) to identify IC₅₀ discrepancies across cell lines .
- Transcriptomic analysis : RNA sequencing of treated cells clarifies pathway-specific effects (e.g., ERα vs. MAPK signaling) .
- Structural analogs : Compare activity of derivatives lacking the benzyloxy group to isolate pharmacophore contributions .
Q. How can computational modeling predict the compound’s binding affinity for therapeutic targets (e.g., tubulin or kinases)?
- Molecular docking : Use AutoDock Vina with crystal structures from the PDB (e.g., 1SA0 for tubulin) to simulate binding poses .
- MD simulations : AMBER or GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to refine predictive models .
Q. What experimental designs are suitable for evaluating the compound’s photophysical properties in material science applications?
- UV-vis spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess solvatochromism .
- Fluorescence quantum yield : Use an integrating sphere with a reference standard (e.g., quinine sulfate) .
- Thermogravimetric analysis (TGA) : Determine thermal stability under N₂ atmosphere (decomposition onset >250°C) .
Methodological Notes
- Data validation : Cross-reference crystallographic data with CCDC entries (e.g., CCDC-2191474) to ensure reproducibility .
- Controlled experiments : Include negative controls (e.g., unsubstituted bis-indoles) in bioactivity assays to isolate functional group effects .
- Green chemistry : Explore solvent-free mechanochemical synthesis to reduce waste and energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
